molecular formula C8H12N2O4 B2813340 (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid CAS No. 858207-10-0

(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Cat. No.: B2813340
CAS No.: 858207-10-0
M. Wt: 200.194
InChI Key: XXYIIPIBFCYMDU-UHFFFAOYSA-N
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Description

(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid is a compound belonging to the imidazolidinone family This compound features a unique structure with a five-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with urea under acidic conditions, followed by alkylation with ethyl iodide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the carbonyl groups can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrogen atoms in the imidazolidinone ring can participate in nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Imidazole: A five-membered ring with two nitrogen atoms, similar to imidazolidinone but with different chemical properties.

    Imidazopyridine: Contains an imidazole ring fused with a pyridine moiety, known for its medicinal properties.

    Imidazolidine: Lacks the carbonyl groups present in imidazolidinone, leading to different reactivity and applications.

Uniqueness: (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. The carbonyl groups in the imidazolidinone ring also contribute to its distinct properties, making it a valuable compound for various applications.

Biological Activity

(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, also known by its CAS number 858207-10-0, is a compound belonging to the imidazolidinone family. It possesses a unique five-membered ring structure that includes two nitrogen atoms and two carbonyl groups, contributing to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C8H12N2O4
Molar Mass 200.19 g/mol
CAS Number 858207-10-0
IUPAC Name 2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Hazard Class Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, which disrupts metabolic pathways and leads to significant biological effects. Specific targets include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially impacting pathways related to inflammation and cancer.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits selective cytotoxic effects against various cancer cell lines. The IC50 values indicate effective concentrations for inducing cell death:
    • K562 Cells : IC50 values ranging from 8.5 µM to 14.9 µM.
    • HeLa Cells : IC50 values from 8.9 µM to 15.1 µM.
    • MDA-MB-361 Cells : IC50 values from 12.7 µM to 25.6 µM.
    These findings suggest that this compound may be more potent than conventional chemotherapeutics like cisplatin in certain contexts .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce levels of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophage cell lines, which is crucial for managing chronic inflammatory diseases.

Case Study 1: Cancer Treatment

In a comparative study involving several new compounds with similar structures, this compound was evaluated alongside other thiazolidine derivatives for their anticancer effects. The results showed that this compound induced apoptosis in cancer cells through both extrinsic and intrinsic pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Metabolic Disorders

Another study focused on the metabolic effects of the compound in insulin-resistant mice. It was found to significantly improve glucose uptake and reduce hyperglycemia and hyperinsulinemia, suggesting a role in managing type 2 diabetes .

Properties

IUPAC Name

2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-3-8(2)6(13)10(4-5(11)12)7(14)9-8/h3-4H2,1-2H3,(H,9,14)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYIIPIBFCYMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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